Cas no 143338-04-9 (N-{4-[(E)-Phenyldiazenyl]phenyl}glycine)

N-{4-[(E)-Phenyldiazenyl]phenyl}glycine structure
143338-04-9 structure
Product name:N-{4-[(E)-Phenyldiazenyl]phenyl}glycine
CAS No:143338-04-9
MF:C14H13N3O2
MW:255.271922826767
CID:2776019
PubChem ID:71344874

N-{4-[(E)-Phenyldiazenyl]phenyl}glycine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL20422725
    • 143338-04-9
    • DTXSID60771224
    • N-{4-[(E)-Phenyldiazenyl]phenyl}glycine
    • N-[4-(2-phenyldiazenyl)phenyl]glycine
    • SCHEMBL20422724
    • Inchi: InChI=1S/C14H13N3O2/c18-14(19)10-15-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19)
    • InChI Key: AVWVEYXVOGAPLJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 255.100776666Da
  • Monoisotopic Mass: 255.100776666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.1Ų
  • XLogP3: 2.4

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